
3-(2-Chlorophenyl)propan-1-ol
Übersicht
Beschreibung
“3-(2-Chlorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 6282-87-7 . It has a molecular weight of 170.64 and its IUPAC name is 3-(2-chlorophenyl)-1-propanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular formula of “3-(2-Chlorophenyl)propan-1-ol” is C9H11ClO . The InChI code is 1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 . The Canonical SMILES is C1=CC=C(C(=C1)CCCO)Cl .
Physical And Chemical Properties Analysis
The boiling point of “3-(2-Chlorophenyl)propan-1-ol” is 87-88 C at 0.2 mmHg . It has a molecular weight of 170.63 g/mol . The XLogP3-AA is 2.5 , indicating its lipophilicity. It has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 20.2 Ų .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research indicates that derivatives of 3-(2-Chlorophenyl)propan-1-ol, such as triazole derivatives, show promising antifungal activities. For example, a study synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and tested their antifungal capabilities against Candida strains, demonstrating significant antifungal properties (Lima-Neto et al., 2012).
Synthesis of Biologically Active Compounds
3-(2-Chlorophenyl)propan-1-ol and its derivatives are utilized in the synthesis of various biologically active compounds. For instance, the synthesis of compounds like 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, which exhibit anticonvulsive and cholinolytic activities, involves the use of similar structures (Papoyan et al., 2011).
Molecular Docking and Antimicrobial Activity
Studies involving molecular docking and structural analysis of compounds related to 3-(2-Chlorophenyl)propan-1-ol demonstrate their potential in antimicrobial and antiradical activities. This includes research on the molecular structure, spectroscopic analysis, and antimicrobial activity of various derivatives (Sivakumar et al., 2021).
Catalytic Applications
Compounds similar to 3-(2-Chlorophenyl)propan-1-ol have been studied for their catalytic applications. For example, research on 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and its derivatives revealed their effectiveness as catalysts in transfer hydrogenation processes, offering high conversions and efficiency (Aydemir et al., 2014).
Spectroscopic and Computational Studies
Extensive spectroscopic and computational studies are conducted on related compounds for understanding their molecular structure and properties. This includes vibrational and structural observations and molecular docking studies, which are crucial for predicting the biological activity and interaction of these compounds with various proteins (Jayasudha et al., 2020).
Safety and Hazards
“3-(2-Chlorophenyl)propan-1-ol” may cause skin irritation and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It may cause respiratory tract irritation and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVHEOLZYPASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278381 | |
| Record name | 3-(2-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)propan-1-ol | |
CAS RN |
6282-87-7 | |
| Record name | 6282-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





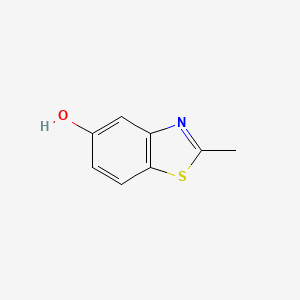
![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)
![3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1361421.png)
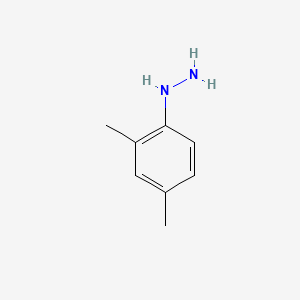
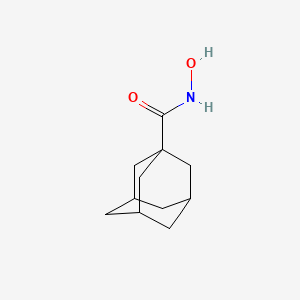

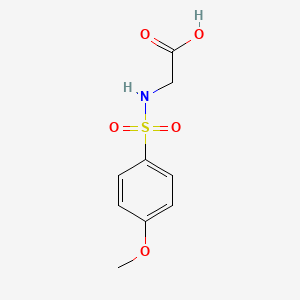
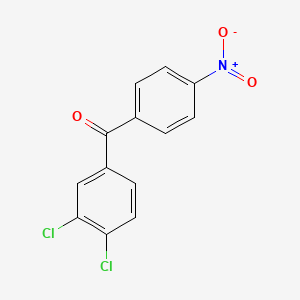
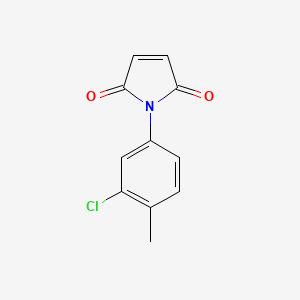
![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

